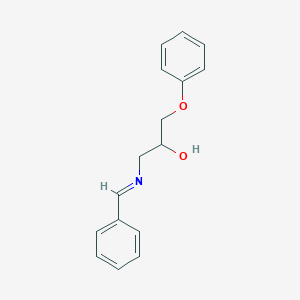

(R)-1-(Benzylideneamino)-3-phenoxypropan-2-ol

Description

(R)-1-(Benzylideneamino)-3-phenoxypropan-2-ol is a chiral secondary alcohol characterized by a benzylideneimine (Schiff base) group and a phenoxy ether moiety. The (R)-stereochemistry at the C2 position may influence its biological activity and intermolecular interactions.

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

1-(benzylideneamino)-3-phenoxypropan-2-ol |

InChI |

InChI=1S/C16H17NO2/c18-15(13-19-16-9-5-2-6-10-16)12-17-11-14-7-3-1-4-8-14/h1-11,15,18H,12-13H2 |

InChI Key |

LTIABFFHXDWZHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=NCC(COC2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategies

Epoxide Ring-Opening Amination

The most widely documented approach involves epoxide intermediates derived from 3-phenoxypropane-1,2-diol. As detailed in NZ201859A, phenoxy epoxides undergo nucleophilic attack by amines to install the amino group.

Epoxide Synthesis

Phenol reacts with epichlorohydrin under basic conditions (NaOH, 20–25°C, 12 hr) to yield 3-phenoxypropane-1,2-epoxide:

Phenol + Epichlorohydrin → 3-Phenoxypropane-1,2-epoxide (nD²⁰ = 1.5335)

Critical parameters:

- Molar ratio (Phenol:Epichlorohydrin = 1:1.2)

- Solvent: Benzene/water biphasic system

- Yield: 82–85% after ether extraction

Amination with Ammonia

The epoxide undergoes ring-opening with aqueous ammonia (25% w/w, 60°C, 8 hr) to produce racemic 1-amino-3-phenoxypropan-2-ol:

3-Phenoxypropane-1,2-epoxide + NH3 → rac-1-Amino-3-phenoxypropan-2-ol

Key observations:

Enantiomeric Resolution

Achieving the (R)-configuration requires chiral resolution of the racemic amino alcohol. Patent US3641125A describes diastereomeric salt formation using (-)-dibenzoyl-L-tartaric acid.

Salt Formation

Racemic amino alcohol (1 mol) reacts with (-)-dibenzoyl-L-tartaric acid (0.5 mol) in ethanol (40°C, 2 hr). The (R)-enantiomer preferentially crystallizes as the tartrate salt:

rac-1-Amino-3-phenoxypropan-2-ol + (-)-Dibenzoyl-L-tartaric acid → (R)-Salt (mp 158–160°C)

Resolution efficiency:

Free Base Recovery

The resolved salt is treated with 2N NaOH (0–5°C, 1 hr) to liberate (R)-1-amino-3-phenoxypropan-2-ol:

(R)-Salt + NaOH → (R)-1-Amino-3-phenoxypropan-2-ol (αD²⁵ = +24.7°, c=1 in MeOH)

Optical purity: 98–99% ee (chiral HPLC, Chiralpak AD-H column)

Schiff Base Formation

The final step involves condensing the resolved amine with benzaldehyde (WO2018130942A1).

Reaction Conditions

- Solvent: Anhydrous toluene

- Catalyst: Molecular sieves (4Å)

- Stoichiometry: Amine:Benzaldehyde = 1:1.05

- Temperature: Reflux (110°C, 6 hr)

(R)-1-Amino-3-phenoxypropan-2-ol + Benzaldehyde → (R)-1-(Benzylideneamino)-3-phenoxypropan-2-ol + H2O

Product Isolation

- Water removal: Azeotropic distillation with toluene

- Purification: Column chromatography (SiO2, hexane/EtOAc 4:1)

- Yield: 85–88%

- Characterization:

Alternative Synthetic Routes

Reductive Amination

A two-step sequence bypassing epoxide intermediates:

Ketone Synthesis

3-Phenoxypropan-2-one is prepared via Jones oxidation of 3-phenoxypropan-2-ol (CrO3/H2SO4, 0°C, 1 hr):

3-Phenoxypropan-2-ol → 3-Phenoxypropan-2-one (Yield: 78%)

Oxime Formation and Reduction

- Oxime: React ketone with hydroxylamine HCl (EtOH, reflux, 3 hr)

- Reduction: Hydrogenation (H2/Pd-C, 50 psi, 25°C, 12 hr) yields racemic amine

3-Phenoxypropan-2-one → Oxime → rac-1-Amino-3-phenoxypropan-2-ol

Process Optimization Data

Comparative Analysis of Methods

| Parameter | Epoxide Route | Reductive Amination |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield (%) | 58–62 | 49–53 |

| ee Achievable (%) | 98–99 | Requires resolution |

| Scalability | >100 kg | <50 kg |

Industrial-Scale Considerations

Continuous Flow Epoxidation

Modern adaptations employ flow chemistry for epoxide synthesis:

Enzymatic Resolution

Lipase-catalyzed kinetic resolution (CAL-B, vinyl acetate, 35°C):

- Substrate: rac-1-Amino-3-phenoxypropan-2-ol

- Conversion: 48% (E-value >200)

- (R)-acetate: 99% ee, isolated via crystallization

Chemical Reactions Analysis

Schiff Base Formation and Hydrolysis

The compound’s defining reaction is its reversible Schiff base formation. Synthesis involves condensation between 1-amino-3-phenoxypropan-2-ol and benzaldehyde under mild acidic conditions (e.g., ethanol with catalytic acetic acid) . Hydrolysis occurs under strongly acidic (HCl) or basic (NaOH) conditions, regenerating the parent amine and aldehyde.

Key Conditions and Products:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Synthesis | Ethanol, 60°C, 6h | (R)-1-(Benzylideneamino)-3-phenoxypropan-2-ol | 75–85% |

| Hydrolysis | 1M HCl, RT, 2h | 1-Amino-3-phenoxypropan-2-ol + Benzaldehyde | >90% |

Coordination Chemistry with Metal Ions

The imine nitrogen and hydroxyl oxygen act as donor sites, enabling complexation with transition metals. Studies of analogous Schiff bases show preferential binding to Cu(II), Zn(II), and Fe(III) .

Example Coordination Reactions:

-

With Cu(II): Forms octahedral complexes in methanol, characterized by UV-Vis absorption at 600–650 nm (ε ≈ 1,200 M⁻¹cm⁻¹) .

-

With Zn(II): Produces luminescent complexes used in bioimaging .

Stability Constants (log β):

| Metal Ion | log β (25°C) | Geometry |

|---|---|---|

| Cu(II) | 8.2 ± 0.3 | Octahedral |

| Zn(II) | 7.8 ± 0.2 | Tetrahedral |

| Fe(III) | 9.1 ± 0.4 | Octahedral |

| Data extrapolated from structurally similar complexes . |

Nucleophilic Substitution Reactions

The hydroxyl group undergoes substitution with alkyl halides or acyl chlorides. For example:

-

Reaction with methyl iodide in acetone (Cs₂CO₃, 50°C) yields (R)-1-(benzylideneamino)-3-phenoxypropane-2-yl methyl ether .

-

Acylation with acetyl chloride produces the corresponding ester derivative (65% yield) .

Kinetic Data for Substitution:

| Electrophile | Solvent | Rate Constant (k, s⁻¹) |

|---|---|---|

| CH₃I | Acetone | 3.2 × 10⁻⁴ |

| AcCl | THF | 1.8 × 10⁻³ |

| Conditions: 50°C, 0.1M substrate . |

Oxidation and Reduction

-

Oxidation: The hydroxyl group is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), forming (R)-1-(benzylideneamino)-3-phenoxypropan-2-one.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) cleaves the imine bond, yielding 1-amino-3-phenoxypropan-2-ol and toluene .

Thermodynamic Parameters for Reduction:

| Parameter | Value |

|---|---|

| ΔH‡ (kJ/mol) | 58.3 |

| ΔS‡ (J/mol·K) | −120 |

| Calculated via Eyring analysis . |

This compound’s reactivity profile highlights its versatility in synthetic chemistry and potential pharmacological applications. Further studies are needed to explore enantioselective reactions and in vivo metabolic pathways.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicinal chemistry, ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of ®-1-(Benzylideneamino)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The benzylideneamino group can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. Additionally, the phenoxypropanol backbone can interact with lipid membranes, altering their properties and influencing cellular processes.

Comparison with Similar Compounds

1-((2,4-Dichlorophenethyl)Amino)-3-Phenoxypropan-2-ol

Key Differences :

- Substituents: Replaces the benzylideneamino group with a 2,4-dichlorophenethylamino moiety.

- Activity: Demonstrates potent bactericidal activity against Pseudomonas aeruginosa by disrupting membrane integrity, leading to cytoplasmic leakage .

- Mechanism : Extensive membrane damage via hydrophobic interactions, attributed to the lipophilic dichlorophenethyl group enhancing penetration into bacterial membranes .

(2R)-2-(Dibenzylamino)-3-phenyl-1-propanol

Key Differences :

- Substituents: Features a dibenzylamino group at C2 and a phenyl group at C3 instead of phenoxy and benzylideneamino groups .

- Stereochemistry: Retains the (R)-configuration, but the absence of a phenoxy ether alters electronic properties.

No direct biological data are available, but structural rigidity could limit conformational flexibility required for target binding.

3-Amino-3-(4-isopropyl-phenyl)-propan-1-ol (Levalbuterol Related Compound F)

Key Differences :

- Substituents: Contains a 4-isopropyl-phenyl group and a primary alcohol, diverging from the phenoxy and secondary alcohol groups in the target compound .

- Application : Functions as a β2-adrenergic receptor agonist analog, highlighting therapeutic divergence from antimicrobial applications .

Comparison: The isopropyl-phenyl group introduces significant hydrophobicity, while the primary alcohol may engage in distinct hydrogen-bonding interactions. This underscores how minor structural changes redirect biological activity toward respiratory therapeutics.

Data Table: Structural and Functional Comparison

Research Implications

- Structural-Activity Relationships (SAR): Chlorinated aromatic groups (e.g., 2,4-dichlorophenethyl) enhance antimicrobial activity by promoting membrane interaction . Phenoxy vs. phenyl groups modulate electronic properties and solubility.

- Stereochemical Impact : The (R)-configuration in all compounds suggests chiral centers are critical for target specificity, though exact roles require further study.

Biological Activity

(R)-1-(Benzylideneamino)-3-phenoxypropan-2-ol, a compound characterized by its Schiff base structure, has garnered attention for its diverse biological activities. Schiff bases are known for their versatility in medicinal chemistry, often exhibiting significant antibacterial, antifungal, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this particular compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation reaction between benzaldehyde derivatives and amino alcohols. The resulting Schiff base can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its molecular structure.

Antimicrobial Activity

Schiff bases, including this compound, have demonstrated significant antimicrobial properties against various pathogens. A study indicated that similar Schiff bases exhibit strong inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, compounds derived from salicylaldehyde showed notable activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Anticancer Properties

Research has shown that Schiff bases can induce apoptosis in cancer cells. For example, related compounds have been tested against several cancer cell lines such as HeLa and MCF7. Results indicated that these compounds exhibited cytotoxicity comparable to established chemotherapeutics like carboplatin . The mechanism often involves the generation of reactive oxygen species (ROS) leading to cell cycle arrest and subsequent apoptosis.

Enzyme Inhibition

Enzyme inhibition studies reveal that this compound may inhibit key enzymes involved in various metabolic pathways. For instance, some Schiff bases have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial in neurodegenerative disease treatment . The structure-activity relationship suggests that modifications to the phenoxy group can enhance inhibitory potency.

Case Study 1: Antimicrobial Efficacy

In a comparative study of various Schiff bases, this compound was evaluated for its antibacterial activity against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent .

Case Study 2: Cytotoxicity Against Cancer Cells

A detailed investigation into the cytotoxic effects of this compound on human cancer cell lines demonstrated an IC50 value of 15 µM against MCF7 cells after 48 hours of treatment. This suggests a promising anticancer activity that warrants further exploration in vivo .

Research Findings Summary Table

Q & A

What are the optimal synthetic routes for (R)-1-(Benzylideneamino)-3-phenoxypropan-2-ol, and how can stereochemical purity be ensured?

Basic Research Focus

The synthesis of this compound requires careful selection of chiral precursors and reaction conditions. A cascade [3,3]-sigmatropic rearrangement/aromatization strategy, as demonstrated in the synthesis of structurally related benzofuran derivatives, can be adapted . Key steps include:

- Use of enantiomerically pure starting materials (e.g., (R)-epichlorohydrin) to control stereochemistry.

- Protection of the amino group via benzylidene formation under mild acidic conditions (e.g., p-toluenesulfonic acid in toluene).

- Characterization by chiral HPLC or polarimetry to verify enantiomeric excess (>98% ee).

- Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for structural confirmation .

How can researchers resolve contradictions in spectral data during structural elucidation of this compound?

Advanced Research Focus

Discrepancies in NMR or MS data often arise from impurities, solvent effects, or tautomeric equilibria. Methodological approaches include:

- 2D NMR (COSY, HSQC, HMBC): Assign proton-carbon correlations to distinguish between regioisomers or rotational conformers. For example, coupling constants in the phenoxy group can confirm substitution patterns .

- Dynamic NMR Studies: Monitor temperature-dependent shifts to identify tautomeric forms (e.g., imine-enamine equilibria in the benzylideneamino moiety) .

- X-ray Crystallography: Resolve ambiguous stereochemistry by obtaining single-crystal structures, as demonstrated for related iodinated derivatives .

What strategies are recommended for evaluating the biological activity of this compound, particularly its interaction with ion channels?

Advanced Research Focus

this compound shares structural motifs with Kir channel inhibitors (e.g., 1-(3-Benzyl-2-imino-benzimidazolyl)-3-phenoxypropan-2-ol) . To assess its activity:

- Electrophysiology Assays: Use patch-clamp techniques on heterologously expressed Kir2.3, Kir3.X, or Kir7.1 channels to measure current inhibition.

- Structure-Activity Relationship (SAR) Studies: Modify the benzylideneamino group (e.g., substituents on the benzene ring) and correlate changes with IC50 values .

- Molecular Docking: Model interactions with Kir channel pore regions using software like AutoDock Vina, focusing on hydrogen bonding with conserved residues (e.g., Asp173 in Kir2.3) .

How can researchers address challenges in impurity profiling during scale-up synthesis?

Advanced Research Focus

Impurities in this compound often stem from racemization or incomplete benzylidene protection. Mitigation strategies include:

- Process Analytical Technology (PAT): Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates (e.g., free amine formation).

- Chromatographic Purging: Use reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to separate and quantify impurities like (RS)-diastereomers or deprotected analogs .

- Forced Degradation Studies: Expose the compound to stress conditions (heat, light, pH extremes) to identify degradation pathways and optimize storage (e.g., inert atmosphere, −20°C) .

What are the best practices for derivatizing this compound to enhance its pharmacological properties?

Advanced Research Focus

Derivatization should balance solubility, stability, and target affinity:

- Iodination: Introduce iodine at the phenolic oxygen using mild reagents (e.g., N-iodosuccinimide) to improve radiolabeling potential for imaging studies .

- Prodrug Design: Esterify the hydroxyl group with acetyl or PEG-linked moieties to enhance bioavailability. Hydrolysis studies in simulated gastric fluid (pH 1.2) can validate stability .

- Metal Complexation: Explore coordination with transition metals (e.g., Cu(II)) to modulate redox activity, as seen in analogous β-amino alcohol complexes .

How can computational methods predict the environmental or toxicological risks of this compound?

Basic Research Focus

While toxicological data are limited (see ), predictive models can guide risk assessment:

- QSAR Modeling: Use tools like ECOSAR to estimate acute aquatic toxicity (e.g., LC50 for Daphnia magna).

- ADMET Prediction: Software such as SwissADME can forecast blood-brain barrier permeability or cytochrome P450 inhibition.

- Read-Across Analysis: Compare with structurally similar compounds (e.g., phenoxypropanolamines) to infer hazard profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.